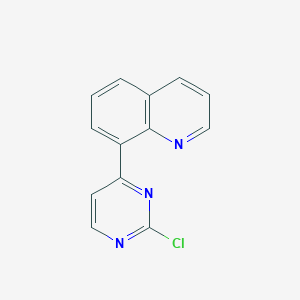
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a Suzuki-Miyaura cross-coupling reaction using a pyridinyl boronic acid or ester and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: The pyridinyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are essential for coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(pyridin-3-yl)-4-quinazolinone: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
7-fluoro-2-(pyridin-3-yl)-4-quinazolinone:
6-bromo-7-fluoro-4-quinazolinone: Lacks the pyridinyl group, which may reduce its versatility in chemical synthesis and biological interactions.
Uniqueness
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is unique due to the combination of bromine, fluorine, and pyridinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C13H7BrFN3O |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-4-8-11(5-10(9)15)17-12(18-13(8)19)7-2-1-3-16-6-7/h1-6H,(H,17,18,19) |
InChI Key |
OSJCWBWHHBSSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=CC(=C(C=C3C(=O)N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)










